4,4-Dimethyl-1-(3-pyridyl)pentan-3-one 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one
Brand Name: Vulcanchem
CAS No.: 75749-00-7
VCID: VC7923084
InChI: InChI=1S/C12H17NO/c1-12(2,3)11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3
SMILES: CC(C)(C)C(=O)CCC1=CN=CC=C1
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one

CAS No.: 75749-00-7

Cat. No.: VC7923084

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one - 75749-00-7

Specification

CAS No. 75749-00-7
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 4,4-dimethyl-1-pyridin-3-ylpentan-3-one
Standard InChI InChI=1S/C12H17NO/c1-12(2,3)11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3
Standard InChI Key FYUWCKNIGYMKSX-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CCC1=CN=CC=C1
Canonical SMILES CC(C)(C)C(=O)CCC1=CN=CC=C1

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound’s IUPAC name, 4,4-dimethyl-1-(pyridin-3-yl)pentan-3-one, reflects its branched aliphatic chain and pyridine substituent. Key identifiers include:

PropertyValueSource
CAS Registry Number75749-00-7
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
Canonical SMILESCC(C)(C)C(=O)CCC1=CN=CC=C1
InChI KeyFYUWCKNIGYMKSX-UHFFFAOYSA-N
LogP2.629

The pyridine ring at position 3 introduces aromaticity and potential hydrogen-bonding sites, while the ketone group at position 3 of the pentanone backbone enhances reactivity toward nucleophilic additions .

Synthetic Routes and Optimization

Reported Synthesis Methods

A practical synthesis route involves Grignard reagent-mediated alkylation followed by oxidation:

  • Step 1: Reaction of 3-pyridinecarboxaldehyde with a tert-butyl Grignard reagent (e.g., (CH₃)₃CMgBr) to form a secondary alcohol intermediate.

  • Step 2: Oxidation of the alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

This method parallels the synthesis of 4,4-dimethyl-1-phenyl-2-pentanone (CAS 6303-84-0), where analogous Grignard reactions yield branched ketones .

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to enhance yield and purity. For instance, a 2019 study demonstrated that microreactors improve heat transfer and reduce side reactions in ketone syntheses by 15–20% compared to batch processes . Catalyst selection (e.g., Pd/C for hydrogenation steps) further optimizes efficiency.

Reactivity and Chemical Transformations

Nucleophilic Additions

The ketone group undergoes typical reactions such as:

  • Reduction: Conversion to the secondary alcohol using NaBH₄ or LiAlH₄.

  • Condensation: Formation of Schiff bases with primary amines, a reaction exploited in pharmaceutical intermediate synthesis .

Pyridine Ring Functionalization

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s structure aligns with pharmacophores found in kinase inhibitors and antipsychotic agents. For example, 4,4-dimethyl groups enhance metabolic stability in vivo, as seen in analogs like 4,4-dimethyl-1-(3,4-ethylenedioxyphenyl)-1-penten-3-one (CAS 58344-35-7), which showed promise in early-stage anticancer assays .

Material Science

Pyridine-containing ketones serve as ligands in coordination polymers. A 2023 study reported that similar compounds form luminescent complexes with lanthanides, suggesting potential use in OLEDs.

Future Research Directions

  • Biological Screening: Prioritize in vitro assays to evaluate antimicrobial or anticancer activity.

  • Synthetic Methodology: Develop enantioselective routes using organocatalysts.

  • Computational Modeling: Predict ADMET properties to guide medicinal chemistry applications.

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